4-Mercapto-4-methyl-2-pentanone

描述

Historical Context of 4-Mercapto-4-methyl-2-pentanone in Chemical Literature

The initial appearance of this compound (4MMP) in chemical literature dates back to 1948. acs.org Hungarian chemists Zoltán Földi and Jano Kollonitsch described it as an example of the addition of thiols across double bonds. acs.org That same year, Russian and Turkish authors also published articles mentioning the compound. acs.org However, it was in the late 20th century, specifically in the 1990s, that 4MMP gained significant attention for its role in the aroma of Sauvignon Blanc wines, where it was identified as a key contributor to the characteristic "box tree," "blackcurrant," and "passion fruit" notes. Its formal isolation from grape must in 1995 was a pivotal moment in understanding the contribution of thiols to flavor profiles. Subsequent research confirmed its presence in other natural sources like Japanese green tea, grapefruit juice, and hops. fishersci.ca The synthesis of an authentic reference compound in 2009 was a crucial step that allowed for precise quantification and solidified its importance as a precursor to aroma-active derivatives in fermented beverages.

Overview of Research Significance in Diverse Scientific Disciplines

The significance of this compound extends across multiple scientific disciplines due to its distinct properties. In food chemistry and flavor science , it is recognized as a high-impact aroma compound. mdpi.comulprospector.com Its potent aroma, with a sensory threshold as low as 3 ng/L in wine, allows it to significantly influence the sensory profile of foods and beverages at very low concentrations. It is used as a flavoring agent in various food products, contributing meaty and black currant-like notes. ulprospector.comodowell.com The compound is also a subject of interest in biochemical research , particularly in studying the enzymatic release of aroma compounds by yeast during fermentation. mdpi.com Specifically, it is released from its precursor, a cysteine-S-conjugate, by the action of yeast β-lyase enzymes. mdpi.com This makes it a valuable marker for tracking the activity of certain yeast strains.

In the chemical industry , 4MMP is utilized in the manufacturing of various products, with an annual production of over 10,000 tons. ontosight.ai Its reactive nature makes it a useful intermediate in the synthesis of other chemicals. ontosight.ai For instance, it is a key ingredient in the production of plastics, adhesives, and coatings. ontosight.ai The compound also serves as a model for studying the chemical behavior of thiols and ketones.

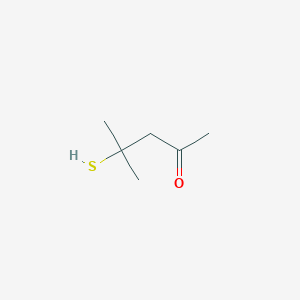

Structural Basis for Unique Chemical and Biological Activities

The distinct chemical and biological activities of this compound are directly linked to its molecular structure. ontosight.ai It is classified as a ketone and an alkylthiol, featuring a carbonyl group and a sulfhydryl (-SH) group. foodb.canih.govwikipedia.org The presence of the thiol group is primarily responsible for its characteristic strong and often foul odor. acs.org This functional group readily interacts with olfactory receptors, triggering specific sensory responses.

The molecule's structure includes a branched carbon skeleton with a methyl group at the C4 position, a ketone functional group at C2, and the sulfhydryl group also at C4. This specific arrangement of functional groups dictates its reactivity. The thiol group can undergo oxidation to form disulfides or sulfoxides and can participate in nucleophilic substitution reactions. The ketone group can be reduced to an alcohol. This combination of a ketone and a thiol group within the same molecule gives 4MMP a unique reactivity profile that is central to its role in both biological systems and industrial applications. ontosight.ai

Interactive Data Table: Key Research Findings on this compound

| Milestone | Year | Key Finding | Source |

| First Identification in Literature | 1948 | Described as an example of thiol addition to double bonds. acs.org | Földi and Kollonitsch acs.org |

| Identification in Wine | 1990s | Linked to the distinct aroma profile of Sauvignon Blanc wine. | |

| Isolation from Grape Must | 1995 | Confirmed its role as a key thiol in flavor chemistry. | |

| Synthesis of Reference Compound | 2009 | Enabled precise quantification and confirmed its role as an aroma precursor. | |

| Elucidation of Biosynthetic Pathway | 2005 | Revealed yeast-mediated release from cysteine conjugates. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methyl-4-sulfanylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNZMFDCKKEPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Record name | 4-Mercapto-4-methyl-2-pentanone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/4-Mercapto-4-methyl-2-pentanone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051839 | |

| Record name | 4-Mercapto-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid; roasted meaty aroma | |

| Record name | 4-Mercapto-4-methyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1302/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water; Insoluble in fat, partially soluble (in ethanol) | |

| Record name | 4-Mercapto-4-methyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1302/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.032-1.037 | |

| Record name | 4-Mercapto-4-methyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1302/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

19872-52-7 | |

| Record name | 4-Mercapto-4-methyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19872-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mercapto-4-methyl-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019872527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanone, 4-mercapto-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Mercapto-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-mercapto-4-methylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MERCAPTO-4-METHYL-2-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9524RG5ZQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Mercapto-4-methyl-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031519 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 4 Mercapto 4 Methyl 2 Pentanone

Enzymatic Synthesis Pathways

The primary enzymatic route for generating 4-Mercapto-4-methyl-2-pentanone (4MMP) involves the initial synthesis of a non-volatile, cysteine-bound precursor, followed by the enzymatic cleavage of this conjugate to liberate the final aroma compound. mdpi.com This bio-catalytic release is mediated by a specific class of enzymes known as carbon-sulfur β-lyases, which are present in a variety of microorganisms. mdpi.comnih.gov

Precursor Synthesis via Cysteine Conjugation

The enzymatic pathway commences with the chemical synthesis of the precursor molecule, S-(4-methyl-2-pentanone)-L-cysteine, often abbreviated as cys-4MMP. This conjugate is formed through the coupling of L-cysteine with an α,β-unsaturated carbonyl compound. mdpi.com

The formation of the cys-4MMP precursor is achieved through a Michael addition reaction, where the thiol group of L-cysteine acts as a nucleophile, attacking the carbon-carbon double bond of mesityl oxide (4-methyl-3-penten-2-one). mdpi.comresearchgate.net The reaction is typically performed under controlled, relatively mild conditions to ensure specificity and yield. mdpi.com

Key reaction parameters involve dissolving L-cysteine hydrochloride in an aqueous solution and adjusting the pH to be neutral or slightly alkaline. mdpi.com One specific method details adjusting the pH to 8.0 using a sodium carbonate solution before the dropwise addition of mesityl oxide. mdpi.com The mixture is then stirred at ambient temperature for a period, for instance, two hours, to allow the reaction to proceed to completion. mdpi.com

Table 1: Reaction Conditions for cys-4MMP Synthesis

| Parameter | Condition | Source(s) |

|---|---|---|

| Reactants | L-cysteine, Mesityl oxide (4-methyl-3-penten-2-one) | mdpi.comresearchgate.net |

| Reaction Type | Michael Addition | mdpi.com |

| Solvent | Aqueous medium (e.g., distilled water) | mdpi.com |

| pH | Neutral to Alkaline (e.g., pH 8.0) | mdpi.com |

| Temperature | Room Temperature | mdpi.com |

| Reaction Time | ~2 hours | mdpi.com |

Following the synthesis, the desired S-(4-methyl-2-pentanone)-L-cysteine conjugate must be isolated from the reaction mixture. The primary method for purification is column chromatography. mdpi.com Specifically, flash chromatography using normal phase silica (B1680970) gel has been successfully employed. mdpi.com

To monitor the progress of the purification, Thin-Layer Chromatography (TLC) is utilized. mdpi.com A specific solvent system of ethyl acetate, ethanol, and distilled water in a 4:2:1 ratio serves as the eluent for both the flash column and the TLC analysis. mdpi.com The spots on the TLC plates can be visualized using a ninhydrin (B49086) solution, which reacts with the amino group of the cysteine conjugate. mdpi.com After separation, the aqueous layer containing the purified product is concentrated under a vacuum at a controlled temperature (e.g., 40°C). mdpi.com

To confirm the successful synthesis and purity of the S-(4-methyl-2-pentanone)-L-cysteine precursor, several spectroscopic techniques are employed. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for validating the chemical structure. mdpi.com

Mass spectrometry provides crucial information about the molecular weight and fragmentation of the molecule. For cys-4MMP, the mass spectrum shows a characteristic base peak at a mass-to-charge ratio (m/z) of 220, which corresponds to the protonated molecule [M+H]⁺. mdpi.com Other analytical techniques, including Infrared (IR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MSn), have also been used for more detailed structural elucidation, particularly to understand the molecule's structural changes at different pH levels. researchgate.net

Table 2: Analytical Techniques for Precursor Characterization

| Technique | Purpose | Key Finding | Source(s) |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Structure & Purity Validation | Confirms molecular formula | |

| Nuclear Magnetic Resonance (NMR) | Structure Validation | Confirms chemical structure | mdpi.com |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Base peak at m/z 220 [M+H]⁺ | mdpi.com |

| Infrared (IR) Spectroscopy | Functional Group Analysis | Characterizes structural features | researchgate.net |

| Electrospray Ionization MS (ESI-MSn) | Structural Analysis | Elucidates pH-dependent structural changes | researchgate.net |

Microbial Beta-Lyase Mediated Cleavage

The final and crucial step in the enzymatic synthesis is the release of the volatile thiol, 4MMP, from its non-volatile cysteine conjugate precursor. This is accomplished by enzymes known as cysteine-S-conjugate β-lyases (C-S lyases), which catalyze the cleavage of the carbon-sulfur bond. mdpi.comnih.gov

A diverse range of microorganisms, including various yeasts and bacteria, have been identified as possessing β-lyase activity. mdpi.commdpi.com This enzymatic capability is particularly relevant in the context of food and beverage fermentation, where these microbes contribute significantly to flavor development. nih.gov

Saccharomyces cerevisiae : This yeast is paramount in wine and beer fermentation and is well-documented for its ability to release 4MMP from precursors present in grape must. mdpi.comnih.govuq.edu.au The release is attributed to enzymes with β-lyase activity, encoded by genes such as IRC7 and STR3, the latter of which is a cystathionine (B15957) β-lyase. nih.govresearchgate.net While effective, the conversion rate by S. cerevisiae can be relatively low, often less than 5%. mdpi.comnih.gov

Shewanella putrefaciens : In comparative studies screening various microbes, cell extracts from this bacterium demonstrated the highest β-lyase activity against multiple substrates, including cys-4MMP. mdpi.com It exhibited the most efficient conversion of the precursor to 4MMP, particularly at a neutral pH. mdpi.com

Escherichia coli : This bacterium is a known source of C-S lyase enzymes and is often used in research settings to study their activity. mdpi.comtum.de For example, tryptophanase from E. coli has been shown to possess the ability to cleave C-S bonds. mdpi.com

Lactobacillus spp. : Lactic acid bacteria, including various Lactobacillus species, contain β-C-S lyases that are involved in the generation of flavor in fermented food products. mdpi.comnih.gov

Kluyveromyces lactis : This yeast species has been identified as having β-lyase activity that could be harnessed for thiol release. mdpi.com It is considered a potentially useful strain for applications in acidic environments, such as winemaking. mdpi.com

Schizosaccharomyces pombe : As a yeast used in fermentation, Schizosaccharomyces pombe is also considered a potential source of β-lyase enzymes, contributing to the broader pool of microorganisms capable of mediating this key flavor-releasing reaction.

Table 3: Microbial Sources of β-Lyase for 4MMP Release

| Microbial Strain | Key Enzyme/Gene | Notable Findings | Source(s) |

|---|---|---|---|

| Saccharomyces cerevisiae | STR3, IRC7 | Key yeast in wine/beer; releases 4MMP from grape must precursors, though conversion can be low. | mdpi.comnih.govuq.edu.au |

| Shewanella putrefaciens | β-lyase | Exhibited the highest β-lyase activity and best conversion yield of cys-4MMP to 4MMP in a screening study. | mdpi.com |

| Escherichia coli | Tryptophanase, malY | Possesses C-S lyase activity; often used as a source of enzymes for research. | mdpi.comtum.de |

| Lactobacillus spp. | β-C-S lyase | Contributes to flavor release in various fermented foods. | mdpi.comnih.gov |

| Kluyveromyces lactis | β-lyase | Identified as a potential strain for thiol release, especially in acidic conditions. | mdpi.com |

| Schizosaccharomyces pombe | β-lyase | A yeast species with potential β-lyase activity relevant to fermentation. | mdpi.com |

Optimization of Enzymatic Reaction Parameters (pH, Temperature, Incubation Time)

The enzymatic synthesis of this compound (4MMP) from its precursor, S-(4-methyl-2-pentanone)-L-cysteine (cys-4MMP), is highly dependent on specific reaction conditions. Key parameters such as pH, temperature, and incubation time are optimized to maximize the activity of microbial cysteine-S-conjugate β-lyases, the enzymes responsible for this conversion.

Research into various microbial cell extracts has shown that optimal conditions can vary significantly between species. For instance, the β-lyase activity of cell extracts from the bacterium Shewanella putrefaciens was found to be highest at a neutral pH. Conversely, its activity diminished by over 70% in acidic conditions (pH 3.5). In contrast, yeast strains such as Saccharomyces cerevisiae and K. lactis exhibit their highest β-lyase activities in more acidic environments, typical of winemaking (pH 3.0-3.5). researchgate.net

Temperature is another critical factor. Studies have determined the optimal temperatures for β-lyase activity in various microorganisms. For example, Shewanella putrefaciens cell extracts show peak β-lyase activity at certain temperatures, which contributes to its high conversion efficiency. researchgate.net The selection of a particular microbial system for 4MMP production must therefore consider the intended application environment to ensure optimal enzyme performance. While specific incubation times are part of process optimization, detailed studies focusing solely on this parameter are less common in foundational research, which tends to prioritize pH and temperature.

Table 1: Optimization of Enzymatic Reaction Parameters for β-lyase Activity

| Microbial Strain | Optimal pH | Optimal Temperature | Reference |

| Shewanella putrefaciens | Neutral | Not specified in abstracts | researchgate.net |

| Saccharomyces cerevisiae 21584 | Acidic (e.g., 3.5) | Not specified in abstracts | researchgate.net |

| K. lactis | Acidic (e.g., 3.5) | Not specified in abstracts | researchgate.net |

Comparative Analysis of Conversion Efficiencies Across Microbial Systems

The efficiency of converting the non-volatile precursor cys-4MMP into the aromatic thiol 4MMP varies considerably among different microbial strains. This conversion is catalyzed by β-lyase enzymes, and the level of activity of these enzymes is a key determinant of the final yield. researchgate.net

Studies comparing various yeasts and bacteria have demonstrated that certain strains are far more effective at this biotransformation. In one comparative study, cell extracts from several microbial sources were tested for their ability to convert cys-4MMP. The bacterium Shewanella putrefaciens exhibited the highest conversion yield among all tested strains. researchgate.net Its cell extract showed superior β-lyase activity against all tested substrates under optimal conditions. researchgate.net

Among yeasts, which are of particular interest due to their role in fermentation industries like winemaking, there are also significant differences. Strains of K. lactis and Saccharomyces cerevisiae are capable of releasing 4MMP, but often with lower efficiency than specialized bacteria. For example, even the most efficient thiol-releasing Saccharomyces cerevisiae wine strains typically convert less than 5% of the available precursor in grape juice into its volatile form under standard fermentation conditions. nih.gov This highlights the potential for selecting or engineering specific microbial systems to enhance the production of 4MMP.

Table 2: Comparative Conversion Efficiency of cys-4MMP to 4MMP

| Microbial Strain/System | Conversion Efficiency/β-lyase Activity | Key Findings | Reference |

| Shewanella putrefaciens cell extract | Highest conversion yield of all strains tested. | Exhibited the highest β-lyase activity for all tested substrates. | researchgate.net |

| K. lactis cell extract | Exhibited high β-lyase activity (60.52 ± 7.23 U/mL). | Effective in acidic environments. | researchgate.net |

| Saccharomyces cerevisiae 21584 cell extract | Exhibited β-lyase activity of 44.87 ± 2.09 U/mL. | Activity is significant in acidic conditions typical of wine. | researchgate.net |

| Standard S. cerevisiae wine strains | Low (<5% of precursor potential). | Limited capacity to release thiols from non-volatile precursors. | nih.gov |

Strain Engineering for Enhanced Beta-Lyase Expression and Yield

Given the low natural conversion rates of cys-4MMP to 4MMP by many industrial yeast strains, significant research has focused on genetic engineering to improve yields. nih.gov The primary target for this engineering is the enhancement of β-lyase activity, the key enzymatic step in the release of the volatile thiol.

A central gene in Saccharomyces cerevisiae responsible for 4MMP production is IRC7. nih.govnih.gov This gene encodes a β-lyase, but many commercial and laboratory yeast strains possess a non-functional version of this gene due to a natural deletion. researchgate.netnih.gov A key strategy has been the overexpression of a full-length, functional IRC7 allele in wine yeast strains. This approach has proven highly successful, with one study reporting an increase in 4MMP production from undetectable levels to 1000 ng/L in Sauvignon Blanc wine. nih.gov In some experiments, overexpression of IRC7 led to a conversion of over 50% of the cys-4MMP precursor into 4MMP. oup.com

Another advanced approach involves introducing genes from other organisms into yeast. This is known as a transgenic or cisgenic modification. For example, the tnaA gene from Escherichia coli, which encodes a tryptophanase with potent β-lyase activity, has been cloned and overexpressed in S. cerevisiae. nih.govscottjanish.com This engineered strain was capable of releasing up to 25 times more 4MMP compared to the unmodified parent strain, demonstrating the significant potential of strain engineering to unlock the aromatic potential of precursors. nih.gov These genetic strategies offer a pathway to precisely control and maximize the synthesis of 4MMP for specific industrial applications. vinetur.com

Chemical Synthesis Approaches

Beyond enzymatic pathways, this compound can be produced through traditional chemical synthesis. These methods typically involve the construction of the carbon skeleton and the subsequent introduction of the thiol group. nih.gov Chemical synthesis offers an alternative to microbial fermentation, providing a direct route to the target compound.

Direct Thiolation Strategies of 4-Methyl-2-pentanone (B128772)

One of the primary chemical strategies for synthesizing 4MMP is the direct thiolation of its ketone precursor, 4-methyl-2-pentanone (also known as methyl isobutyl ketone). nih.govgoogle.com This approach involves the direct addition of a sulfur-containing functional group to the tertiary carbon atom of the ketone.

The direct introduction of a thiol group onto the 4-methyl-2-pentanone structure can be attempted using various thiolation reagents. Common reagents investigated for this purpose include hydrogen sulfide (B99878) (H₂S) and thiourea (B124793). nih.gov The reaction of isoprene (B109036) with hydrogen sulfide has also been noted as a synthetic method. nih.gov These reactions are designed to add a mercapto (-SH) group to the molecule, transforming the ketone precursor into the desired thiol.

Aldol (B89426) Condensation and Subsequent Functionalization Pathways

A key precursor in a common synthetic route to this compound is mesityl oxide. This intermediate is typically produced through the self-condensation of acetone (B3395972). The subsequent steps involve the introduction of a mercapto group, which requires careful consideration of reaction mechanisms and conditions to achieve the desired product.

The self-condensation of acetone to form mesityl oxide is a well-studied reaction that can be catalyzed by both acids and bases. acs.orgresearchgate.net The choice of catalyst significantly influences the product distribution and reaction efficiency. researchgate.net

Acidic catalysts, such as sulfuric acid or solid acid catalysts like zeolites (e.g., HZSM-5) and Al-MCM-41, are effective in promoting the condensation reaction. researchgate.netiscre28.org The reaction proceeds through an aldol addition to form diacetone alcohol, which then dehydrates to yield mesityl oxide. researchgate.net However, under acidic conditions, further reactions can occur, leading to the formation of byproducts like phorone and mesitylene (B46885). acs.orgresearchgate.net

Basic catalysts, including ion-exchange resins and metal oxides like TiO2 and MgO, can also facilitate acetone self-condensation. acs.orgresearchgate.netscispace.com Basic catalysts tend to favor the formation of mesityl oxide and isomesityl oxide. researchgate.net The strength and density of basic sites on the catalyst surface play a crucial role in determining the conversion rate and product selectivity. researchgate.net For instance, titania-based catalysts have been shown to be effective, with the formation of mesitylene proposed to occur via a Michael reaction. researchgate.net

Combining acidic and basic catalysts in a double-bed system has been explored to optimize the production of specific condensation products. acs.org For example, a system with TiO2 (a base catalyst) followed by Al-MCM-41 (an acid catalyst) demonstrated a synergistic effect, enhancing the productivity of mesitylene. acs.org This approach allows for the initial base-catalyzed formation of mesityl oxide, which is then further converted over the acid catalyst. acs.org

Table 1: Catalytic Systems for Acetone Self-Condensation

| Catalyst Type | Specific Examples | Main Products | Reference(s) |

| Acidic | HZSM-5 Zeolite, Al-MCM-41, Sulfuric Acid | Mesityl oxide, Phorone, Mesitylene | acs.orgresearchgate.net |

| Basic | Ion-exchange resins (e.g., Merck III), TiO2, MgO | Mesityl oxide, Isomesityl oxide | acs.orgresearchgate.netscispace.com |

| Combined | TiO2 and Al-MCM-41 (double-bed) | Enhanced mesitylene production | acs.org |

The introduction of a mercapto group (-SH) often involves the substitution of a hydroxyl group (-OH). A common strategy is to first convert the hydroxyl group into a better leaving group. libretexts.orgmsu.edu Direct displacement of a hydroxyl group is difficult because the hydroxide (B78521) ion (OH-) is a poor leaving group. msu.edu

One approach is to perform the reaction in a strong acid, which protonates the hydroxyl group to form -OH2+. libretexts.orgmsu.edu The resulting water molecule is a much better leaving group. libretexts.orgmsu.edu However, this method is not always suitable as many nucleophiles, including those used to introduce the mercapto group, can be deactivated by protonation in highly acidic conditions. libretexts.orgmsu.edu

A more effective method involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a nucleophile.

For the synthesis of thiols, a common nucleophile is the hydrosulfide (B80085) anion (SH-). libretexts.org This anion can displace a suitable leaving group, such as a halide or a sulfonate ester, in an SN2 reaction to form the thiol. libretexts.org Another method involves the use of thiourea. The alcohol is first converted to an alkyl halide, which then reacts with thiourea to form an isothiouronium salt. Subsequent hydrolysis of this salt yields the desired thiol. This two-step process can help to avoid the formation of sulfide byproducts that can occur when using the hydrosulfide anion directly. libretexts.org

In the synthesis of this compound, the tertiary nature of the carbon atom where the mercapto group is introduced presents a significant steric hindrance. This bulkiness around the reaction center can impede the approach of nucleophiles, potentially slowing down or preventing substitution reactions. For SN2 reactions, which are sensitive to steric effects, this hindrance is a major consideration. Therefore, reaction conditions must be carefully chosen to overcome this challenge.

Combinatorial Chemistry Approaches for this compound Analogues

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of diverse compounds. nih.govopenaccessjournals.com This approach involves the systematic and repetitive linking of various "building blocks" to create a wide array of structurally related molecules. nih.gov While specific applications of combinatorial chemistry to synthesize analogues of this compound are not extensively detailed in the provided search results, the principles of this methodology can be applied to create libraries of related thiol-containing ketones.

By varying the starting materials and reaction conditions in a systematic manner, a multitude of analogues can be produced. For instance, different ketones could be used in the initial condensation step, or a variety of sulfur-containing nucleophiles could be employed to introduce the mercapto group or its derivatives. This allows for the exploration of a wide chemical space around the core structure of this compound. openaccessjournals.com

The synthesized libraries of analogues can then be screened for various properties, such as their aroma profiles or biological activities. nih.govthegoodscentscompany.com This high-throughput screening process can efficiently identify new compounds with desirable characteristics. openaccessjournals.com The use of computational tools to design virtual libraries and predict the properties of potential analogues can further streamline this process, making it a more cost-effective approach to discovering novel molecules. nih.gov

Chemical Reactivity and Mechanistic Studies of 4 Mercapto 4 Methyl 2 Pentanone

Oxidation Reactions of the Thiol Moiety

The thiol group of 4-mercapto-4-methyl-2-pentanone is susceptible to oxidation, leading to the formation of various sulfur-containing compounds, primarily disulfides and sulfoxides. The specific product obtained is largely dependent on the nature and strength of the oxidizing agent employed.

Formation of Disulfides and Sulfoxides

The oxidation of this compound can yield either the corresponding disulfide, bis(4-methyl-2-oxopentan-4-yl) disulfide, or the sulfoxide (B87167), 4-methyl-4-(sulfinyl)pentan-2-one. The formation of the disulfide involves the coupling of two thiol molecules, a common reaction for mercaptans. Milder oxidizing agents typically favor the formation of disulfides.

Conversely, the use of stronger oxidizing agents can lead to the oxidation of the sulfur atom to a sulfoxide. In some instances, further oxidation to the sulfone is possible, though the formation of sulfoxides is a key transformation. The selective oxidation to either the disulfide or the sulfoxide is a critical aspect of the chemical manipulation of this molecule. For instance, a "green" and highly selective method for oxidizing organic sulfides to sulfoxides utilizes hydrogen peroxide in glacial acetic acid under transition-metal-free conditions, achieving excellent yields. nih.gov

Influence of Oxidizing Agents on Reaction Outcomes

The choice of oxidizing agent is a determining factor in the product distribution of the oxidation of this compound. While specific studies detailing a wide range of oxidizing agents for this particular compound are limited in publicly available literature, general principles of thiol oxidation can be applied.

Mild oxidizing agents such as air, particularly under basic conditions, or iodine (I₂) are known to facilitate the formation of disulfides from thiols. google.com For example, dimethyl sulfoxide (DMSO) has been described as a mild oxidizing agent for simple organic thiols, producing water and dimethyl sulfide (B99878) as byproducts. Stronger oxidizing agents, like hydrogen peroxide (H₂O₂) or peroxy acids, are typically required for the formation of sulfoxides and, subsequently, sulfones. The controlled use of these stronger agents is necessary to avoid over-oxidation. The table below summarizes the expected outcomes based on general thiol chemistry.

| Oxidizing Agent | Expected Primary Product |

| Air (O₂) | Disulfide |

| Iodine (I₂) | Disulfide |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide/Sulfone |

| Peroxy Acids | Sulfoxide/Sulfone |

| Dimethyl Sulfoxide (DMSO) | Disulfide |

Reduction Reactions of the Ketone Functionality

The ketone group in this compound can be reduced to a secondary alcohol, yielding 4-mercapto-4-methyl-2-pentanol. This transformation is a standard reaction in organic chemistry and can be achieved using various reducing agents.

Conversion to Corresponding Alcohol Derivatives

The reduction of the carbonyl group in this compound to a hydroxyl group results in the formation of 4-mercapto-4-methyl-2-pentanol. nih.gov This conversion can be accomplished using common hydride-based reducing agents.

Common Reducing Agents for Ketone Reduction:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

These reagents are effective for the reduction of ketones to secondary alcohols. The choice between them often depends on the presence of other functional groups in the molecule and the desired reaction conditions.

Stereochemical Aspects of Reduction Processes

The reduction of the prochiral ketone in this compound can lead to the formation of a new stereocenter at the C2 position, resulting in two possible enantiomers of 4-mercapto-4-methyl-2-pentanol. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the reaction conditions.

The use of achiral reducing agents like sodium borohydride or lithium aluminum hydride will typically result in a racemic mixture of the (R)- and (S)-enantiomers. However, the field of asymmetric synthesis offers methods to achieve enantioselectivity in ketone reductions. wikipedia.org

Strategies for Stereoselective Ketone Reduction:

Chiral Reducing Agents: Stoichiometric amounts of chiral borohydride or aluminum hydride reagents can be used to selectively produce one enantiomer over the other. wikipedia.org

Catalytic Asymmetric Reduction: This approach utilizes a catalytic amount of a chiral catalyst, such as an oxazaborolidine (as in the Corey-Bakshi-Shibata reduction), in conjunction with a stoichiometric achiral reducing agent like borane (B79455) or catecholborane. wikipedia.orgmdpi.com Transition metal catalysts with chiral ligands are also widely employed for this purpose. wikipedia.org

While specific studies on the stereoselective reduction of this compound are not extensively documented in the provided search results, the principles of asymmetric ketone reduction are well-established and applicable. The steric and electronic properties of the β-mercapto group could influence the facial selectivity of the hydride attack on the carbonyl carbon, potentially leading to diastereoselectivity if a chiral center already exists or if a chiral auxiliary is used. The synthesis of chiral β-mercapto alcohols is an area of interest due to their potential as building blocks in the synthesis of more complex molecules.

Nucleophilic Substitution Reactions Involving the Thiol Group

The thiol group in this compound is nucleophilic and can participate in substitution reactions. The sulfur atom, particularly in its deprotonated thiolate form, can act as a potent nucleophile, attacking electrophilic centers to form new carbon-sulfur bonds.

A common example of such a reaction is S-alkylation, where the thiol is reacted with an alkyl halide or another suitable electrophile. This results in the formation of a thioether. The general mechanism involves the deprotonation of the thiol by a base to form the more nucleophilic thiolate anion, which then displaces a leaving group on the electrophile in an Sₙ2 reaction.

Given the greater nucleophilicity of sulfur compared to oxygen, these reactions are generally efficient. libretexts.org While specific examples of nucleophilic substitution reactions involving this compound are not detailed in the provided search results, the reactivity of its thiol group is expected to follow these general principles. The table below illustrates potential nucleophilic substitution reactions.

| Electrophile | Product Type |

| Alkyl Halide (e.g., CH₃I) | Thioether |

| Acyl Halide (e.g., CH₃COCl) | Thioester |

| Michael Acceptor (e.g., α,β-unsaturated ketone) | Thioether (via conjugate addition) |

Synthesis of Thioether Derivatives

The thiol group of this compound is readily converted into thioether derivatives through nucleophilic substitution reactions. In this type of transformation, the sulfur atom, particularly after deprotonation to the more nucleophilic thiolate anion, attacks an electrophilic carbon atom, displacing a leaving group.

A general approach involves the S-alkylation of this compound using alkyl halides in the presence of a base. The base deprotonates the thiol to form the thiolate, which then acts as the nucleophile.

General Reaction Scheme:

Step 1 (Deprotonation): 4MMP-SH + Base ⇌ 4MMP-S⁻ + Base-H⁺

Step 2 (Nucleophilic Attack): 4MMP-S⁻ + R-X → 4MMP-S-R + X⁻ (Where R-X is an alkyl halide)

This process allows for the synthesis of a wide array of thioethers, modifying the properties of the parent molecule.

Table 1: Representative Synthesis of a Thioether Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Methyl Iodide (CH₃I) | 4-Methylthio-4-methyl-2-pentanone | S-alkylation |

Exploration of Diverse Nucleophiles

The electrophilic carbonyl carbon of this compound is a key site for reactivity with a wide range of nucleophiles. masterorganicchemistry.com These reactions typically proceed via a nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide by a weak acid yields a tertiary alcohol. libretexts.org

General Mechanism of Nucleophilic Addition:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. The pi electrons of the carbonyl bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen of the alkoxide is protonated by an acid source (H-A), resulting in the final alcohol product and the conjugate base of the acid (A⁻).

The versatility of this reaction is demonstrated by the variety of nucleophiles that can be employed, including organometallic reagents (like Grignard or organolithium reagents) and cyanide ions, leading to the formation of new carbon-carbon bonds. masterorganicchemistry.com Furthermore, the thiol group within the 4MMP molecule can itself act as an intramolecular nucleophile under certain conditions, leading to cyclization products.

Table 2: Examples of Nucleophilic Addition to this compound

| Nucleophile | Reagent Example | Product Type |

| Hydride Ion (H⁻) | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Cyanide Ion (CN⁻) | Sodium Cyanide (NaCN) | Cyanohydrin |

Computational Chemistry for Reaction Mechanism Elucidation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms of organic molecules like this compound. nih.govpitt.edu These studies provide detailed insight into electronic structure, protonation states, and the energy profiles of reaction pathways, which can be difficult to determine experimentally.

Density Functional Theory (DFT) Calculations for Protonation States

The acidic nature of the thiol group means that this compound can exist in either a neutral thiol (SH) form or an anionic thiolate (S⁻) form, depending on the pH of the environment. The thiolate form is a significantly stronger nucleophile. DFT calculations can be used to predict the pKa of the thiol group and determine the dominant species at a given pH. This information is critical for understanding and predicting its reactivity in different chemical environments.

Table 3: Predicted Protonation States of 4MMP at Different pH Values via DFT

| pH | Reaction Rate (s⁻¹) (Conceptual) | Dominant Species |

| 3 | 0.05 | Thiol (SH) |

| 8 | 1.2 | Thiolate (S⁻) |

This table is based on conceptual data illustrating the principle that the more nucleophilic thiolate form, dominant at higher pH, leads to a faster reaction rate.

Prediction of Transition States and Reactivity Profiles

DFT calculations are instrumental in mapping the entire energy landscape of a chemical reaction. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. These profiles allow for the determination of activation energies, which are key to predicting reaction rates. nih.gov For this compound, computational models can elucidate the transition states for reactions such as nucleophilic addition to the carbonyl group or the S-alkylation of the thiol. This predictive capability helps in rationalizing observed product distributions and in designing new synthetic routes. arxiv.org

Coordination Chemistry of this compound with Transition Metals

As a molecule possessing both sulfur and oxygen atoms with lone pairs of electrons, this compound can act as a ligand, forming coordination complexes with transition metal ions. nih.gov The sulfur of the thiol/thiolate and the oxygen of the ketone can both serve as donor atoms, allowing the molecule to bind to a metal center in different ways (e.g., as a monodentate or a bidentate chelating ligand).

Influence of Steric Environment on Coordination Behavior

The coordination of this compound to a metal center is significantly influenced by its steric profile. The molecule features a quaternary carbon atom bonded to the sulfur atom, two methyl groups, and the rest of the carbon chain. nist.gov This arrangement creates considerable steric bulk, or steric hindrance, around the sulfur donor atom. wikipedia.org

This steric congestion has several important consequences for coordination chemistry:

Coordination Geometry: The bulky nature of the ligand can cause distortions in the ideal coordination geometries (e.g., tetrahedral, octahedral) of the resulting metal complex. numberanalytics.comresearchgate.net

Coordination Number: Steric hindrance can favor complexes with lower coordination numbers, as the bulky ligand may prevent other ligands from approaching the metal center. nih.govwikipedia.org

Reactivity: The steric environment can influence the reactivity of the coordinated metal center, for instance, by controlling access for substrates in catalytic applications. numberanalytics.com

The interplay between the electronic properties of the donor atoms and the steric demands of the molecular structure defines the rich coordination chemistry of this compound.

Analytical Techniques for the Characterization and Quantification of 4 Mercapto 4 Methyl 2 Pentanone

Spectroscopic Methodologies

Spectroscopic techniques are fundamental in determining the molecular structure of 4-MMP. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for providing detailed information about the arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural verification of 4-MMP. By analyzing the interaction of atomic nuclei with an external magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the molecule's framework.

Proton NMR (¹H NMR) spectroscopy allows for the identification and characterization of the hydrogen atoms within the 4-MMP molecule. The chemical shifts (δ) of the protons provide information about their local electronic environment. For instance, the methyl groups and the thiol proton exhibit characteristic signals at approximately 1.3 ppm and 2.5 ppm, respectively. This technique is crucial for confirming the presence and connectivity of the various proton-containing functional groups.

Table 1: Predicted ¹H NMR Spectral Data for 4-Mercapto-4-methyl-2-pentanone

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.5 | Singlet | Thiol proton (-SH) |

| ~2.2 | Singlet | Methylene protons (-CH₂-) |

| ~2.1 | Singlet | Methyl protons (-COCH₃) |

| ~1.3 | Singlet | Gem-dimethyl protons (-C(CH₃)₂) |

Note: Predicted values can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon backbone of 4-MMP. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for the unambiguous confirmation of the carbon skeleton. This analysis is vital for verifying the structural integrity of synthesized or isolated 4-MMP.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~208 | Carbonyl carbon (C=O) |

| ~55 | Quaternary carbon (-C(CH₃)₂S) |

| ~50 | Methylene carbon (-CH₂-) |

| ~30 | Methyl carbon (-COCH₃) |

| ~25 | Gem-dimethyl carbons (-C(CH₃)₂) |

Note: Predicted values can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification, quantification, and structural elucidation of 4-MMP. targetmol.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of 4-MMP. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule with a high degree of confidence. The validation of the product of a chemical synthesis of the cysteine-bound precursor to 4-MMP, S-(4-methyl-2-pentanone)-L-cysteine, involves the use of HRMS. The exact mass of 4-MMP (C₆H₁₂OS) is approximately 132.06088618 Da. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jst.go.jp It is a cornerstone for the analysis of volatile compounds like 4-MMP in complex mixtures such as wine and tea. jst.go.jptargetmol.com In this method, the sample is first vaporized and separated into its individual components in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification. nih.gov For instance, in the analysis of Japanese green tea, headspace solid-phase microextraction (SPME) is coupled with GC-MS for the determination of trace levels of 4-MMP. jst.go.jp The NIST Mass Spectrometry Data Center provides reference mass spectra for 4-MMP, with a top peak at an m/z of 43. nih.gov

Table 3: Common Mass Fragments of this compound in GC-MS

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |

| 132 | Moderate | Molecular Ion [M]⁺ |

| 75 | High | [M - C₃H₅O]⁺ |

| 59 | High | [C₃H₇S]⁺ |

| 43 | Highest | [C₂H₃O]⁺ |

Note: Fragmentation patterns can be influenced by the ionization energy and the specific instrument used.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Precursors

The non-volatile precursors of 4MMP, such as its cysteine and glutathione (B108866) conjugates, are crucial to understanding its formation in natural products like wine. mdpi.comnih.gov Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of these precursors. In a typical LC-MS setup, the non-volatile precursors are separated using a liquid chromatograph and then detected by a mass spectrometer. lcms.cz

For instance, the identification of 4-S-glutathionyl-4-methylpentan-2-one (glut-4-MMP) in Sauvignon Blanc juice was achieved using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov This involved extracting the juice, purifying it, and then analyzing the extract. The presence of glut-4-MMP was confirmed by comparing its retention time and mass spectrum with a synthesized reference compound. nih.gov

A study on the conversion of the cysteine-conjugate of 4MMP (cys-4MMP) into 4MMP by microbial cell extracts also utilized LC-MS. mdpi.com To overcome the low concentration and instability of the resulting 4MMP, it was derivatized into a more stable form before analysis. mdpi.com The mobile phase for such analyses often consists of a gradient of acetonitrile (B52724) and water with a modifier like formic acid to ensure compatibility with mass spectrometry. mdpi.comsielc.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique that provides structural information about a molecule by fragmenting it and analyzing the resulting smaller ions. This is particularly useful for the unambiguous identification of compounds like 4MMP and its precursors, especially in complex matrices. nih.govnih.gov

In the analysis of glut-4-MMP, HPLC-MS/MS experiments were key to its identification. nih.gov Similarly, for the quantification of 4MMP that was converted from its cysteine precursor, a derivatized form of 4MMP was analyzed by HPLC-MS/MS. mdpi.com The mass spectrometer was operated in positive mode, and the analysis involved both full mass scans and MS/MS scans to identify and quantify the target compound. mdpi.com Specifically, the quantification was based on the extracted ion chromatogram of a specific product ion from a selected precursor ion. mdpi.com

A method for the routine analysis of 4MMP in wine also employs gas chromatography-tandem mass spectrometry (GC-MS/MS) after a derivatization step. nih.gov This approach allows for highly sensitive and accurate quantification at trace levels. nih.gov

Derivatization Strategies for Enhanced MS Detection and Stability (e.g., 4,4'-dithiodipyridine)

Due to the reactive and unstable nature of thiols like 4MMP, derivatization is a common strategy to improve their stability and enhance their detection by mass spectrometry. nih.govmdpi.com One such derivatizing agent is 4,4'-dithiodipyridine (DTDP). mdpi.com

In a study investigating the enzymatic conversion of cys-4MMP to 4MMP, the produced 4MMP was derivatized with DTDP to form a stable 4MMP-DTDP adduct. mdpi.com This derivatization was shown to be complete and resulted in a characteristic product ion that was suitable for quantification using LC-MS/MS. The analysis of the 4MMP-DTDP adduct showed a strong peak in the mass spectrum at an m/z of 242.04, with a significant fragment ion at m/z 144.0 in the MS/MS spectrum, which was used for quantification. mdpi.com

Another derivatization strategy involves methoximation, which was used in a method for the routine analysis of 4MMP in wine. nih.gov This automated procedure, combined with stable isotope dilution analysis (SIDA) and solid-phase microextraction (SPME)-GC-MS/MS, enabled the quantification of 4MMP at very low concentrations with high reproducibility and accuracy. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of 4MMP and its precursors, allowing for their separation from other compounds in a sample before detection.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography (GC) is a well-established technique for the analysis of volatile compounds like 4MMP. nih.govnist.gov In GC, the sample is vaporized and separated based on the differential partitioning of its components between a stationary phase and a mobile gas phase. The NIST Chemistry WebBook provides data on the GC analysis of this compound, including retention indices on polar columns. nist.gov

A validated method for the routine analysis of 4MMP in wine utilizes GC coupled with tandem mass spectrometry (GC-MS/MS). nih.gov This method involves an automated derivatization step followed by solid-phase microextraction (SPME), which helps to concentrate the analyte before it is introduced into the GC system. This approach has been shown to be highly sensitive, with a limit of detection of 0.19 ng/L. nih.gov

High-Performance Liquid Chromatography (HPLC) for Precursor Separation

High-performance liquid chromatography (HPLC) is a key technique for the separation of non-volatile precursors of 4MMP, such as its cysteine and glutathione conjugates. mdpi.comnih.gov HPLC separates compounds based on their interactions with a stationary phase packed in a column and a liquid mobile phase.

For example, the identification of 4-S-glutathionyl-4-methylpentan-2-one in Sauvignon Blanc juice was accomplished using HPLC-MS/MS. nih.gov In another study, HPLC was used to separate the derivatized form of 4MMP (4MMP-DTDP) from other components in a sample before its detection by mass spectrometry. mdpi.com The separation was achieved on a C18 column with a gradient mobile phase of acetonitrile and water containing formic acid. mdpi.com HPLC methods have been developed for the analysis of 4-mercapto-4-methylpentan-2-one itself, using a reverse-phase approach with a mobile phase of acetonitrile, water, and an acid modifier. sielc.com

Ultrahigh Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultrahigh performance liquid chromatography (UHPLC) is a more recent development in liquid chromatography that uses smaller particle sizes in the column packing material, resulting in faster analysis times and improved resolution. thegoodscentscompany.com This technique is particularly advantageous for high-throughput analysis.

UHPLC has been successfully applied to the direct and accurate analysis of the cysteinylated and glutathionylated precursors of 4MMP in must. thegoodscentscompany.com The use of smaller particle columns, typically around 3 µm, allows for rapid applications. sielc.com This makes UHPLC a valuable tool for the efficient analysis of 4MMP precursors in various samples.

Data Tables

Table 1: LC-MS/MS Parameters for the Analysis of Derivatized 4MMP

| Parameter | Value | Reference |

| Derivatizing Agent | 4,4'-dithiodipyridine (DTDP) | mdpi.com |

| Mass Spectrometer | Linear Trap Quadrupole (LTQ) | mdpi.com |

| Ionization Mode | Positive | mdpi.com |

| Spray Voltage | 4.0 kV | mdpi.com |

| Heated Capillary Temp. | 275 °C | mdpi.com |

| Sheath Gas Pressure | 10 psi | mdpi.com |

| Scan Range (Full & MS/MS) | m/z 100 to 400 | mdpi.com |

| Precursor Ion (m/z) | 242.0 | mdpi.com |

| Product Ion for Quantification (m/z) | 144.0 | mdpi.com |

Table 2: Chromatographic Conditions for 4MMP and Precursor Analysis

| Technique | Column | Mobile Phase | Application | Reference |

| HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Analysis of 4MMP | sielc.com |

| HPLC | XBridge C18 (1.0 x 150 mm, 3.5 µm) | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in 80% Acetonitrile | Analysis of derivatized 4MMP | mdpi.com |

| GC-MS/MS | Not specified | Not specified | Routine analysis of 4MMP in wine | nih.gov |

| UHPLC | Not specified | Not specified | Direct analysis of 4MMP precursors in must | thegoodscentscompany.com |

Column Chromatography for Purification

Column chromatography serves as a fundamental technique for the purification of this compound and its precursors. This method is crucial in synthetic chemistry and for isolating the compound from complex mixtures for further study.

In the synthesis of the cysteine-bound precursor of 4MMP, S-(4-methyl-2-pentanone)-L-cysteine (cys-4MMP), column chromatography is a key purification step. Following the initial reaction, the resulting mixture is often concentrated and then subjected to flash column chromatography to isolate the desired precursor product. mdpi.com For instance, a typical elution system for purifying cys-4MMP involves a solvent mixture of ethyl acetate, ethanol, and distilled water. mdpi.com The effectiveness of the purification is subsequently validated using other analytical methods, such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), to confirm the chemical structure and purity of the isolated compound. This purification is vital for studies investigating the enzymatic release of 4MMP from its precursor. mdpi.com

Similarly, reverse-phase high-performance liquid chromatography (RP-HPLC), a form of column chromatography, can be utilized for the analysis and preparative separation of 4MMP. sielc.com This method allows for scalable isolation of the compound and its impurities, which is also suitable for pharmacokinetic studies. sielc.com

| Technique | Application | Eluent/Mobile Phase Example | Validation Methods |

| Flash Column Chromatography | Purification of cys-4MMP (precursor) | Ethyl Acetate/Ethanol/Water (4:2:1) | NMR, HRMS |

| Reverse-Phase HPLC | Analysis and preparative separation of 4MMP | Acetonitrile (MeCN), Water, and Phosphoric Acid | Mass Spectrometry (MS) |

Hybrid and Advanced Analytical Platforms

To handle the complexity of natural samples and the low concentrations at which 4MMP is often found, advanced and hybrid analytical techniques are indispensable. These platforms combine the separation power of gas chromatography with highly sensitive detection methods, providing both qualitative and quantitative data.

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Detection

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that directly links the chemical identity of a volatile compound to its perceived odor. aidic.it This is particularly important for aroma-impact compounds like 4MMP, whose sensory contribution is critical. In a GC-O system, the effluent from the gas chromatography column is split into two paths: one leads to a chemical detector (like a mass spectrometer), and the other is directed to a sniffing port where a trained panelist can detect and describe the odor of the eluting compounds. aidic.itnih.gov

This dual detection allows for the specific identification of odor-active compounds within a complex mixture, even those present at concentrations too low to be detected by the chemical detector alone. nih.gov GC-O has been instrumental in identifying the most potent odorants in various products, such as green tea, wine, and cheese. nih.govthermofisher.com The technique can determine the specific aroma contribution of 4MMP, distinguishing its characteristic "blackcurrant" or "catty" notes from other volatile compounds present in the sample. foodb.caacs.org

Headspace Solid-Phase Microextraction (HS-SPME) Coupled to GC-MS/HRMS

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds (VOCs) like 4MMP. mdpi.com The method involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a sample vial. mdpi.comnih.gov Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis by GC-Mass Spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS). mdpi.comnih.gov

The choice of fiber coating is critical for efficient extraction and depends on the polarity and molecular weight of the target analytes. For broad-spectrum analysis of VOCs, including thiols, combination fibers are often used.

Commonly Used SPME Fibers:

Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): Effective for a wide range of small to large volatile molecules. The DVB/CAR/PDMS fiber is often favored for VOCs with higher molecular mass. unirioja.es

Carboxen/Polydimethylsiloxane (CAR/PDMS): Particularly suitable for smaller, more volatile compounds. unirioja.es

Polydimethylsiloxane (PDMS): Best for nonpolar compounds.

Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): A general-purpose fiber for various analytes. researchgate.net

The coupling of HS-SPME with GC-MS or GC-HRMS provides a highly sensitive and selective platform for identifying and quantifying trace-level aroma compounds. nih.govnih.gov Optimization of parameters such as extraction time, temperature, and sample matrix (e.g., pH, salt content) is crucial to maximize extraction efficiency. mdpi.comresearchgate.net This approach has been successfully applied to analyze volatile thiols in complex matrices like wine and biological fluids. nih.govnih.govthegoodscentscompany.com

| Parameter | Description | Typical Conditions/Options |

| Fiber Coating | The stationary phase on the SPME fiber that adsorbs analytes. | DVB/CAR/PDMS, CAR/PDMS, PDMS/DVB |

| Extraction Temperature | The temperature at which the sample is equilibrated and extracted. | 35°C - 60°C |

| Extraction Time | The duration the fiber is exposed to the sample headspace. | 15 min - 75 min |

| Desorption Temperature | The GC injector temperature used to release analytes from the fiber. | ~250°C - 270°C |

Quantitative Determination Methods

Accurate quantification of this compound is essential for understanding its impact on aroma profiles and for quality control in various industries. Specialized detectors coupled with gas chromatography are employed to achieve the necessary sensitivity and selectivity for sulfur compounds.

Flame Photometric Detection (FPD) in GC Systems

The Flame Photometric Detector (FPD) is a selective detector highly sensitive to sulfur- and phosphorus-containing compounds. airproducts.co.uk In a GC-FPD system, as compounds elute from the GC column, they are passed through a hydrogen-rich flame. Sulfur-containing compounds, like 4MMP, produce chemiluminescent species in the flame that emit light at a specific wavelength (typically around 394 nm for sulfur). airproducts.co.uk This light is detected by a photomultiplier tube, generating a signal that is proportional to the amount of sulfur in the analyte. airproducts.co.uk

The high selectivity of the FPD makes it an excellent choice for quantifying trace amounts of thiols in complex matrices where hydrocarbon interferences could overwhelm less selective detectors. However, to ensure high sensitivity and a stable baseline, the gases used (carrier gas, hydrogen, and air) must be of high purity, with low levels of water, oxygen, and hydrocarbon impurities. airproducts.co.uk

Chemiluminescence Detection for Thiol Compounds

Chemiluminescence detection is another highly sensitive technique that can be applied to the analysis of thiol compounds. This method relies on a chemical reaction that produces light as a product. For the detection of sulfur compounds like thiols, the reaction often involves their conversion to sulfur monoxide (SO) in an ozone-rich environment. The electronically excited SO₂* that is formed then relaxes to its ground state by emitting a photon of light, which is measured by a detector.

Reaction-based chemiluminescent probes offer high sensitivity and selectivity, as the probe is designed to react specifically with the target analyte or class of compounds. mdpi.com The major advantage of chemiluminescence is the extremely low background noise because, unlike in fluorescence, no external light source is required for excitation. mdpi.com This results in very high signal-to-noise ratios and low detection limits, making it suitable for trace analysis of impactful aroma compounds such as this compound.

Colorimetric Assays for Enzyme Activity

Colorimetric assays are instrumental in determining the activity of enzymes, such as microbial cysteine-S-conjugate β-lyases, which are responsible for releasing 4-MMP from its non-volatile precursor, cysteine-S-conjugate of 4-MMP (cys-4MMP). mdpi.com These assays are based on a detectable color change that is proportional to the enzymatic activity.

One common approach involves monitoring the activity of β-lyases from various yeast and bacterial strains. mdpi.com In a typical assay, crude cell extracts are incubated with a substrate, and the enzymatic reaction releases a product that can be measured spectrophotometrically. For instance, the β-lyase activities of cell extracts from different microorganisms have been examined using a colorimetric method to identify strains with high conversion efficiency of cys-4MMP to 4-MMP. mdpi.com In one study, Shewanella putrefaciens cell extract demonstrated the highest β-lyase activity among the tested strains. mdpi.com

To quantify the 4-MMP produced, it is often derivatized to a more stable compound for analysis. mdpi.com For example, 4,4′-dithiodipyridine (DTDP) can be used to convert 4-MMP into a stable derivative, 4MMP-DTDP, which can then be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.com This derivatization step is crucial due to the low concentration, poor stability, and susceptibility to oxidation of the thiol aroma compound. mdpi.com

Standard Addition Procedures for Matrix Effect Correction

The analysis of 4-MMP in complex samples, such as food and beverages, is often complicated by matrix effects. These effects arise from the interference of other components in the sample, which can either enhance or suppress the analytical signal of the target analyte, leading to inaccurate quantification. sigmaaldrich.com The standard addition method is a widely used technique to correct for these matrix effects. sigmaaldrich.comeurl-pesticides.euresearchgate.net

The principle of the standard addition method involves adding known amounts of a pure standard of the analyte to aliquots of the sample. sigmaaldrich.comeurl-pesticides.eu The response of the analytical instrument is then measured for the original (unspiked) sample and the spiked samples. By plotting the instrument response against the concentration of the added standard, a calibration curve is generated. The unknown initial concentration of the analyte in the sample can then be determined by extrapolating the calibration line to the point where the response is zero. mdpi.com

This procedure effectively compensates for matrix effects because the calibration is performed in the presence of the same matrix as the analyte. eurl-pesticides.euresearchgate.net It is particularly useful when a blank matrix (a sample free of the analyte) is not available for creating a traditional external calibration curve. eurl-pesticides.eumdpi.com

For the standard addition method to be effective, several conditions should be met:

At least three to four spiked samples should be prepared. sigmaaldrich.comeurl-pesticides.eu

The added concentrations should be in a range similar to the expected analyte concentration in the sample. eurl-pesticides.eu

The total volume change due to the addition of the standard should be minimal to avoid significant dilution of the matrix. sigmaaldrich.com

The recovery rate can be calculated to assess the extent of the matrix effect. sigmaaldrich.com A recovery rate significantly different from 100% indicates the presence of a matrix effect. sigmaaldrich.com

Method Validation and Reproducibility Studies

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. It involves a series of experiments to demonstrate that the method is accurate, precise, specific, sensitive, and robust. For the analysis of 4-MMP, this includes validating the entire workflow, from sample preparation to final quantification.

Reproducibility studies are a key component of method validation, assessing the consistency of results obtained by different laboratories, analysts, or on different occasions. This ensures the reliability and transferability of the analytical method.

In the context of 4-MMP analysis, validation would typically involve:

Specificity: Ensuring that the analytical signal is solely from 4-MMP and not from other interfering compounds in the matrix. This is often achieved through high-resolution chromatographic techniques coupled with mass spectrometry. mdpi.com

Linearity and Range: Establishing the concentration range over which the analytical method provides a linear response.

Accuracy and Precision: Determining the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration of 4-MMP that can be reliably detected and quantified.

Robustness: Assessing the method's capacity to remain unaffected by small, deliberate variations in method parameters.

For instance, the synthesis of a cys-4MMP precursor with a purity of over 95% was confirmed using nuclear magnetic resonance spectroscopy, ensuring a well-characterized starting material for enzymatic conversion studies. mdpi.com The subsequent quantification of the released 4-MMP using LC-MS with a derivatization agent demonstrates a validated approach for its analysis. mdpi.com

Computational Chemistry Approaches for 4 Mercapto 4 Methyl 2 Pentanone

Molecular Modeling and Simulation

Molecular modeling is a cornerstone of computational chemistry, used to represent and predict the three-dimensional structure and physicochemical properties of molecules. For 4-mercapto-4-methyl-2-pentanone, molecular modeling provides fundamental data that is cataloged in chemical databases like PubChem and the NIST Chemistry WebBook. nist.govnih.gov These models are generated using principles of quantum mechanics and classical mechanics to find the most stable arrangement of atoms (i.e., the lowest energy conformation).

The outputs of these modeling efforts include precise computed descriptors and properties. These computational models are essential for understanding the molecule's behavior in various chemical and biological systems. For instance, simulations can be used to predict how 4MMP interacts with other molecules, such as olfactory receptors or enzymes. Furthermore, computational methods can simulate analytical behaviors; for example, proprietary algorithms can predict the retention time of 4MMP in reverse-phase HPLC, aiding in the development of analytical methods for its detection and quantification. sielc.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Olfactory Properties

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods designed to correlate the chemical structure of a compound with a specific biological activity—in this case, its odor. nih.gov For this compound, which has a potent and distinct aroma often described as reminiscent of cat urine or blackcurrants, QSAR can help elucidate which structural features are critical for its interaction with olfactory receptors. acs.org

While specific QSAR models exclusively for 4MMP are not widely published, research on structurally related thiols provides a framework for understanding its olfactory properties. researchgate.net These studies systematically modify parts of a molecule and measure the resulting change in odor threshold and quality. researchgate.net Key findings from research on other volatile thiols, which can be extrapolated to understand 4MMP, include:

Steric Effects : The size and shape of the molecule are critical. For homologous series of thiols, a minimum in odor thresholds (i.e., highest potency) is often found for compounds with five to seven carbon atoms. researchgate.net

Functional Group Position : The location of the thiol (-SH) group significantly impacts odor. In many cases, moving the mercapto group from a side chain into a ring structure increases the odor threshold, making it less potent. researchgate.net

Substitution : The presence of alkyl groups (like the methyl groups in 4MMP) near the thiol group can substantially improve olfactory power. researchgate.net